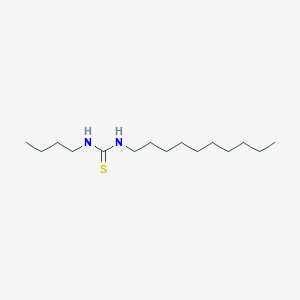

N-Butyl-N'-decylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

62552-31-2 |

|---|---|

Molecular Formula |

C15H32N2S |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1-butyl-3-decylthiourea |

InChI |

InChI=1S/C15H32N2S/c1-3-5-7-8-9-10-11-12-14-17-15(18)16-13-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |

InChI Key |

LISXRMORIQXWQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=S)NCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of N-Butyl-N'-decylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of N-Butyl-N'-decylthiourea. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of homologous N-alkyl-N'-alkylthiourea derivatives to predict its characteristics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, spectral properties, and potential therapeutic applications.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of both amine and thione functional groups allows for diverse chemical modifications, leading to a wide array of biological activities. N-substituted thioureas, particularly those with long alkyl chains, have garnered interest for their potential as antimicrobial, antifungal, and anti-inflammatory agents. The lipophilic nature of the alkyl chains can enhance membrane permeability, a crucial factor in drug efficacy. This guide focuses on the specific unsymmetrical thiourea, this compound, providing a predictive yet comprehensive analysis of its core properties.

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on known data for structurally related compounds. These predicted values provide a basis for understanding its behavior in various experimental settings.

| Property | Predicted Value |

| Molecular Formula | C15H32N2S |

| Molecular Weight | 272.50 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 70-80 °C |

| Boiling Point | Estimated > 250 °C (decomposes) |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, chloroform); Insoluble in water. |

| pKa | Estimated 12-13 (for the N-H protons) |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a well-established method for preparing unsymmetrical thioureas. The following protocol is a standard procedure that can be adapted for this specific synthesis.

Reaction: The reaction of butyl isothiocyanate with decylamine.

Materials:

-

Butyl isothiocyanate

-

Decylamine

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

-

Stirring apparatus

-

Reaction flask with a condenser

-

Purification setup (e.g., column chromatography or recrystallization)

Procedure:

-

Dissolve equimolar amounts of butyl isothiocyanate and decylamine in an anhydrous solvent in a reaction flask.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.

Synthesis workflow for this compound.

Predicted Spectral Data

The following spectral data are predicted based on the functional groups present in this compound.

| Spectroscopic Technique | Predicted Characteristic Peaks |

| ¹H NMR (Proton NMR) | - δ 0.8-1.0 ppm: Triplets corresponding to the terminal methyl groups of the butyl and decyl chains.- δ 1.2-1.7 ppm: Multiplets corresponding to the methylene protons of the butyl and decyl chains.- δ 3.2-3.6 ppm: Multiplets corresponding to the methylene protons adjacent to the nitrogen atoms.- δ 6.5-7.5 ppm: Broad singlets corresponding to the N-H protons. |

| ¹³C NMR (Carbon NMR) | - δ 13-14 ppm: Peaks for the terminal methyl carbons.- δ 22-35 ppm: Peaks for the methylene carbons of the alkyl chains.- δ 40-50 ppm: Peaks for the methylene carbons adjacent to the nitrogen atoms.- δ ~180 ppm: Peak for the thiocarbonyl (C=S) carbon. |

| IR (Infrared) Spectroscopy | - ~3200-3400 cm⁻¹: N-H stretching vibrations.- ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains.- ~1500-1600 cm⁻¹: N-H bending and C-N stretching vibrations.- ~1200-1300 cm⁻¹: C=S stretching vibration. |

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, long-chain alkyl thiourea derivatives have shown promise in several therapeutic areas. The lipophilic nature of the decyl chain is expected to enhance the compound's ability to cross cell membranes, potentially increasing its bioavailability and efficacy.

Potential Activities:

-

Antimicrobial and Antifungal Activity: Thiourea derivatives are known to inhibit microbial growth by various mechanisms, including the disruption of cell membranes and interference with essential enzymes. The long alkyl chain of this compound may enhance its interaction with the lipid bilayers of bacterial and fungal cells.

-

Anti-inflammatory Activity: Some thiourea compounds have been shown to modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

-

Anticancer Activity: Certain thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.

Potential biological targets and effects of this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of thiourea derivatives. Based on the established structure-activity relationships of similar compounds, it is predicted to possess favorable physicochemical properties for biological applications, including enhanced lipophilicity due to the presence of the decyl chain. The proposed synthesis is straightforward, and its spectral characteristics can be readily predicted. Further experimental investigation is warranted to validate these predictions and to fully elucidate the therapeutic potential of this compound in areas such as infectious diseases, inflammation, and oncology. This guide serves as a valuable starting point for researchers interested in exploring the chemical and biological landscape of this intriguing compound.

Spectroscopic and Analytical Profile of N-Butyl-N'-decylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for the compound N-Butyl-N'-decylthiourea. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted spectroscopic values and detailed experimental protocols based on established methodologies for analogous N,N'-dialkylthioureas. This document is intended to serve as a valuable resource for the synthesis, characterization, and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from the analysis of closely related structures and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.0 | br s | 2H | N-H |

| ~ 3.3 - 3.5 | m | 4H | -CH₂-NH- |

| ~ 1.5 - 1.7 | m | 4H | -CH₂-CH₂-NH- (Butyl & Decyl) |

| ~ 1.2 - 1.4 | m | 16H | -(CH₂)₈- (Decyl) |

| ~ 0.9 | t | 6H | -CH₃ (Butyl & Decyl) |

Solvent: CDCl₃. The chemical shifts for the N-H protons can be broad and their position may vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 182 | C=S |

| ~ 45 - 48 | -C H₂-NH- (Butyl & Decyl) |

| ~ 31 - 32 | -C H₂- (Decyl chain) |

| ~ 29 - 30 | -C H₂- (Decyl chain) |

| ~ 26 - 27 | -C H₂- (Decyl chain) |

| ~ 22 - 23 | -C H₂-CH₃ (Decyl) |

| ~ 20 | -C H₂-CH₃ (Butyl) |

| ~ 14 | -C H₃ (Butyl & Decyl) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3400 | Medium, Broad | N-H Stretching |

| ~ 2850 - 2960 | Strong | C-H Stretching (Aliphatic) |

| ~ 1540 - 1580 | Strong | C-N Stretching & N-H Bending |

| ~ 1465 | Medium | C-H Bending (CH₂) |

| ~ 1375 | Medium | C-H Bending (CH₃) |

| ~ 1200 - 1300 | Medium to Strong | C=S Stretching |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| [M+H]⁺ | Molecular Ion Peak |

| [M+Na]⁺ | Sodium Adduct |

| Various fragments | Fragmentation pattern corresponding to the loss of butyl, decyl, and other alkyl fragments. |

Ionization method: Electrospray Ionization (ESI).

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of unsymmetrical N,N'-dialkylthioureas involves the reaction of an isothiocyanate with an amine.

Materials:

-

Butyl isothiocyanate

-

Decylamine

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

Procedure:

-

In a round-bottom flask, dissolve decylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add butyl isothiocyanate (1.0 - 1.1 equivalents) dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Standard acquisition parameters for both ¹H and ¹³C NMR should be used. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the purified product with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the resulting powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

The mass range should be set to cover the expected molecular weight of the compound.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflow for this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Technical Guide: Solubility of N-Butyl-N'-decylthiourea in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyl-N'-decylthiourea is a disubstituted thiourea derivative characterized by the presence of a butyl and a decyl alkyl chain attached to the nitrogen atoms of the thiourea core. Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications, including in organic synthesis, medicinal chemistry, and materials science. The solubility of these compounds is a critical physicochemical parameter that influences their reactivity, bioavailability, and formulation. Understanding the solubility of this compound is therefore essential for its application in research and development.

This guide summarizes the expected qualitative solubility of this compound, provides a detailed experimental protocol for the quantitative determination of its solubility, and outlines a general synthetic workflow for its preparation.

Predicted Qualitative Solubility

Based on the "like dissolves like" principle and solvents commonly used for the synthesis and recrystallization of other long-chain N,N'-disubstituted thioureas, the following qualitative solubility profile for this compound can be inferred. The long nonpolar decyl chain is expected to significantly influence its solubility, making it more soluble in nonpolar organic solvents and less soluble in polar solvents.

| Solvent | Common Abbreviation | Predicted Qualitative Solubility | Rationale/Notes |

| Polar Protic Solvents | |||

| Water | H₂O | Insoluble | The large hydrophobic alkyl chains (butyl and decyl) will dominate the molecule's properties, making it immiscible with water. |

| Methanol | MeOH | Sparingly Soluble to Insoluble | While methanol is a polar solvent, the long alkyl chains will likely limit solubility. Solubility may increase with temperature. |

| Ethanol | EtOH | Sparingly to Moderately Soluble | Ethanol is less polar than methanol and is often used as a solvent for the synthesis and recrystallization of thiourea derivatives. Solubility is expected to be higher than in methanol, especially upon heating. |

| Polar Aprotic Solvents | |||

| Acetone | (CH₃)₂CO | Moderately to Freely Soluble | Acetone is a good solvent for many organic compounds and is likely to dissolve this compound due to its ability to solvate both the polar thiourea core and the nonpolar alkyl chains. |

| Acetonitrile | ACN | Sparingly to Moderately Soluble | The polarity of acetonitrile may limit the solubility of the long decyl chain. |

| Dimethylformamide | DMF | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide | DMSO | Soluble | DMSO is another strong polar aprotic solvent that is expected to readily dissolve this compound. |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Moderately to Freely Soluble | The nonpolar nature of hexane will readily solvate the butyl and decyl chains, leading to good solubility. |

| Toluene | C₇H₈ | Soluble | Toluene is a common nonpolar aromatic solvent that should effectively dissolve the compound. |

| Dichloromethane | DCM, CH₂Cl₂ | Soluble | Dichloromethane is a versatile solvent that can dissolve a wide range of organic compounds. |

| Chloroform | CHCl₃ | Soluble | Similar to dichloromethane, chloroform is expected to be a good solvent for this compound. |

| Diethyl Ether | Et₂O | Moderately to Freely Soluble | A common nonpolar solvent that should readily dissolve this compound. |

Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and reliable for compounds that are stable upon heating.[1][2][3][4]

3.1. Objective

To determine the solubility of this compound in a selected organic solvent at a specific temperature.

3.2. Materials

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

-

Pipettes

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (typically 24-72 hours) with continuous agitation to ensure that equilibrium solubility is reached. The time to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial. It is crucial to maintain the temperature of the solution during this step.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.

-

Once the solvent has completely evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the vial containing the dry solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.4. Data Calculation

-

Mass of the solute (m_solute): (Mass of vial + dry residue) - (Mass of empty vial)

-

Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + dry residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Solubility ( g/100 mL solvent): (m_solute / Volume of solvent collected) * 100

3.5. Alternative Methods

For compounds that are not stable to heating or for more rapid analysis, other methods such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used. These methods require the creation of a calibration curve with known concentrations of the compound.

Visualization of Synthetic Workflow

The synthesis of N,N'-disubstituted thioureas like this compound typically involves the reaction of an isothiocyanate with a primary amine. The following diagram illustrates a general workflow for the synthesis and purification of such a compound.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests a high solubility in nonpolar organic solvents and low solubility in polar solvents like water. For researchers and drug development professionals, the experimental protocol provided in this guide offers a robust method for determining the precise solubility of this compound in various solvents of interest. The outlined synthetic workflow provides a general procedure for the preparation and purification of this and similar N,N'-disubstituted thioureas. Accurate solubility data, once determined, will be invaluable for the effective design of synthetic routes, formulations, and biological assays involving this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Butyl-N'-decylthiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyl-N'-decylthiourea belongs to the class of N,N'-disubstituted thioureas, a group of organic compounds with a wide range of applications, including roles as corrosion inhibitors, vulcanization accelerators, and intermediates in organic synthesis. In the context of drug development, thiourea derivatives have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their storage, formulation, and application, particularly in pharmaceutical contexts where processing often involves heat. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailing methodologies for its analysis and discussing potential decomposition pathways.

Predicted Thermal Stability and Decomposition Profile

The thermal decomposition of thiourea and its derivatives is a complex process that is highly dependent on the nature of the substituents on the nitrogen atoms. For this compound, the presence of two alkyl chains (butyl and decyl) will significantly influence its melting point and decomposition temperature.

Melting Point and Phase Transitions

It is anticipated that this compound will be a solid at room temperature with a relatively low melting point compared to unsubstituted thiourea, due to the presence of the flexible alkyl chains which can disrupt crystal packing. Differential Scanning Calorimetry (DSC) would be the primary technique to determine the melting point and identify any other phase transitions, such as solid-solid transitions, prior to melting.

Onset of Decomposition

The decomposition of N,N'-dialkylthioureas typically initiates with the cleavage of the C-N and C=S bonds. The decomposition of thiourea itself is known to begin at temperatures around 140°C.[4] For this compound, the onset of decomposition is expected to be in a similar or slightly higher temperature range. Thermogravimetric Analysis (TGA) is the standard method to determine the onset temperature of decomposition, characterized by the temperature at which significant mass loss begins.

Decomposition Products

The thermal decomposition of thiourea is known to yield a variety of gaseous and volatile products, including ammonia (NH₃), hydrogen sulfide (H₂S), isothiocyanic acid (HNCS), carbon disulfide (CS₂), and cyanamide (NH₂CN).[4][5] In an air atmosphere, further oxidation products like sulfur dioxide (SO₂) and carbonyl sulfide (COS) can be expected.[5] For this compound, the decomposition is likely to produce butyl isothiocyanate, decyl isothiocyanate, butylamine, decylamine, and further fragmentation products of the alkyl chains.

Data Presentation

While specific quantitative data for this compound is unavailable, the following tables provide a template for how such data should be structured and presented based on typical results from thermal analysis of related compounds.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value Range | Analytical Technique |

| Melting Point (Tₘ) | 60 - 100 °C | DSC |

| Onset of Decomposition (Tₒ) | 150 - 200 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 200 - 250 °C | DTG (Derivative of TGA) |

| Final Residue at 600°C (Inert Atmosphere) | < 5% | TGA |

Table 2: Potential Decomposition Products of this compound

| Gaseous Product | Chemical Formula | Analytical Technique |

| Butyl Isothiocyanate | C₄H₉NCS | GC-MS, TGA-FTIR |

| Decyl Isothiocyanate | C₁₀H₂₁NCS | GC-MS, TGA-FTIR |

| Butylamine | C₄H₁₁N | GC-MS, TGA-FTIR |

| Decylamine | C₁₀H₂₃N | GC-MS, TGA-FTIR |

| Hydrogen Sulfide | H₂S | GC-MS, TGA-FTIR |

| Carbon Disulfide | CS₂ | GC-MS, TGA-FTIR |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

The temperature program should consist of an initial equilibration at 30°C, followed by a heating ramp of 10°C/min up to 600°C.[6]

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[7] An empty, sealed aluminum pan is to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

The temperature program should include an initial equilibration at a temperature below the expected melting point, followed by a heating ramp of 10°C/min to a temperature above the melting point but below the onset of decomposition.[7] A cooling and second heating cycle can be performed to investigate the thermal history of the sample.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is determined as the peak temperature of the endothermic event.[8]

-

Integrate the area of the melting peak to determine the enthalpy of fusion.

-

Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

Procedure:

-

Perform a TGA experiment as described in section 4.1.

-

The gaseous products evolved from the sample are carried via a heated transfer line to the FTIR gas cell or the MS inlet.

-

For TGA-FTIR: Continuously collect FTIR spectra of the evolved gases throughout the TGA run.

-

For TGA-MS: Continuously collect mass spectra of the evolved gases throughout the TGA run.

-

Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass-to-charge ratios) with the mass loss events observed in the TGA data.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

Potential Decomposition Pathway

Caption: A simplified potential decomposition pathway for this compound.

Signaling Pathways of Thiourea Derivatives in Drug Development

Thiourea derivatives have been shown to interact with various biological targets, thereby modulating cellular signaling pathways.[1] Their anticancer activity, for instance, has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[9]

Caption: Potential signaling pathways modulated by thiourea derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments - Repository of the Academy's Library [real.mtak.hu]

- 6. youtube.com [youtube.com]

- 7. qualitest.ae [qualitest.ae]

- 8. s4science.at [s4science.at]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

Unlocking Potential: A Technical Guide to Long-Chain Dialkylthioureas in Research

For Researchers, Scientists, and Drug Development Professionals

Long-chain dialkylthioureas, a versatile class of organic compounds, are emerging as significant players in various research and development arenas. Their unique structural features, characterized by a thiocarbonyl group flanked by two nitrogen atoms and appended with lengthy alkyl chains, bestow upon them a range of physicochemical properties that translate into diverse applications. This technical guide delves into the core applications of these molecules, presenting key data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in harnessing their full potential.

Core Applications and Quantitative Data

The research landscape for long-chain dialkylthioureas is dominated by their application as corrosion inhibitors and their burgeoning role in medicinal chemistry, particularly as antimicrobial and anticancer agents. The length of the alkyl chain is a critical determinant of their efficacy in these domains.

Corrosion Inhibition

Long-chain dialkylthioureas have demonstrated exceptional efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic media. Their mechanism primarily involves adsorption onto the metal surface, forming a protective barrier that impedes corrosive processes. The length of the alkyl chains enhances this protective layer by increasing the hydrophobicity and surface coverage.

Table 1: Corrosion Inhibition Efficiency of Dialkylthioureas

| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

| Dibutylthiourea (DBTU) | Mild Steel | 1 M HCl | 200 | 91.30 | [1] |

| Diethylthiourea (DETU) | Mild Steel | 1 M HCl | - | - | - |

| Diphenylthiourea (DPTU) | Mild Steel | H2SO4 | - | 97.4 | [2] |

Note: Direct comparative data for a range of long-chain dialkylthioureas under identical conditions is limited in the publicly available literature. The provided data is illustrative of their potential.

Antimicrobial Activity

The antimicrobial properties of long-chain dialkylthioureas are attributed to their ability to disrupt bacterial cell membranes. The lipophilic alkyl chains facilitate insertion into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Thiourea Derivative 1 | E. faecalis | 40-50 | [3] |

| Novel Thiourea Derivative 2 | P. aeruginosa | 40-50 | [3] |

| Novel Thiourea Derivative 3 | S. typhi | 40-50 | [3] |

| Novel Thiourea Derivative 4 | K. pneumoniae | 40-50 | [3] |

Anticancer Activity

In the realm of oncology, thiourea derivatives have shown promise by inhibiting the growth of various cancer cell lines. Their mode of action can involve the inhibition of key enzymes or binding to DNA.

Table 3: IC50 Values of Thiourea Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Non-metal-containing thiourea derivatives | Breast and Lung | 7-20 | [3] |

| Dioxin-containing pyrazoline derivative with thiourea scaffold | MDA-MB-453 (Breast) | 0.15 | [4] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | - | 50 (AChE), 60 (BChE) | [5] |

| N-methyl quinolonyl based thiourea | - | 1.83 ± 0.79 | [6] |

Experimental Protocols

To facilitate the adoption and exploration of long-chain dialkylthioureas in research, this section provides detailed methodologies for their synthesis and for a key application in corrosion testing.

Synthesis of N,N'-Dialkylthioureas

This protocol outlines a general and optimized method for the synthesis of N,N'-dialkyl substituted thioureas.

Method:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, condenser, and thermometer, introduce a 20% aqueous solution of ammonium thiocyanate (0.10 mol).

-

Heating: Heat the solution to 45°C.

-

Amine Addition: Add the desired alkyl amine dropwise with vigorous stirring over a period of two hours.

-

Reaction: Maintain the reaction at 45°C for an additional 2 hours.

-

Cooling and Hydrolysis: Cool the reaction mixture to room temperature. For the synthesis of N-benzoyl-N,N-dialkylthiourea, continue mixing for 30 minutes to facilitate hydrolysis.

-

Purification: The product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.

-

Characterization: Confirm the structure of the synthesized compounds using IR, 1H NMR, 13C NMR, and MS instrumental methods. Purity can be determined by high-performance liquid chromatography (HPLC).[7]

Potentiodynamic Polarization Corrosion Testing

This protocol describes the procedure for evaluating the corrosion inhibition performance of long-chain dialkylthioureas using the potentiodynamic polarization technique.[8][9][10]

Apparatus and Materials:

-

Potentiostat

-

Three-electrode corrosion cell (working electrode: metal specimen, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, counter electrode: platinum or graphite)

-

Corrosive medium (e.g., 1 M HCl) with and without the inhibitor

-

Polytetrafluoroethylene (PTFE) tape

Procedure:

-

Electrode Preparation: Polish the working electrode with emery paper of decreasing grit size, degrease with acetone, rinse with distilled water, and dry.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is centrally placed. Seal all connections with PTFE tape.

-

Electrolyte Immersion: Immerse the electrodes in the corrosive medium (with or without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Potentiodynamic Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: Plot the resulting current density (log scale) against the applied potential to obtain the Tafel plots. Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: Experimental workflow for the synthesis and corrosion inhibition testing of long-chain dialkylthioureas.

Caption: Proposed mechanisms of action for the antimicrobial and enzyme inhibitory effects of long-chain dialkylthioureas.

Conclusion and Future Directions

Long-chain dialkylthioureas represent a promising class of molecules with significant, demonstrable potential in corrosion science and medicinal chemistry. The tunability of their alkyl chain length allows for the fine-tuning of their properties to enhance efficacy in specific applications. Future research should focus on establishing clear structure-activity relationships, particularly concerning the optimal chain length for different applications. Furthermore, exploring their potential as ionophores for heavy metal sensing and in coordination chemistry could unveil new and exciting avenues for these versatile compounds.[11][12][13] The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers poised to explore and expand the applications of long-chain dialkylthioureas.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Health and Safety Considerations for Handling N-Butyl-N'-decylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and extrapolated health and safety considerations for handling N-Butyl-N'-decylthiourea. Due to a lack of specific safety and toxicological data for this compound, this document leverages information from structurally similar thiourea derivatives, namely N,N'-Di-n-butylthiourea and N-(tert-Butyl)thiourea, to provide guidance on safe handling, storage, and emergency procedures. It is imperative for researchers to treat this compound with a high degree of caution, assuming it may possess hazards similar to its analogs.

Chemical and Physical Properties

A summary of the known physical and chemical properties of a related compound, N,N'-Di-n-butylthiourea, is presented below. These properties can offer insights into the expected characteristics of this compound.

| Property | Data for N,N'-Di-n-butylthiourea |

| Molecular Formula | C9H20N2S |

| Molar Mass | 188.33 g/mol |

| Appearance | White to yellowish crystals |

| Melting Point | 64 to 67 °C (147 to 153 °F; 337 to 340 K)[1] |

| Density | 1.089 g/cm³ (from diffraction)[1] |

| Solubility | No data available |

Hazard Identification and Classification

Based on data from analogous thiourea compounds, this compound should be considered hazardous. The GHS hazard classifications for a similar compound, N,N'-Diethylthiourea, are provided as a conservative estimate of the potential hazards.

| Hazard Class | GHS Classification (for N,N'-Diethylthiourea) | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |

Signal Word: Warning[2]

Hazard Pictograms:

GHS Pictograms for related thiourea compounds.

Toxicological Data Summary

Toxicological data for this compound is not available. The following table summarizes acute toxicity data for related compounds to provide a basis for risk assessment.

| Compound | Route | Species | Value | Reference |

| n-Butyl acrylate | Oral (LD50) | Rat | 3143 mg/kg bw | [3] |

| n-Butyl acrylate | Inhalation (LC50) | Rat (4-hour) | 10.3 mg/L | [3] |

| n-Butyl acrylate | Dermal (LD50) | Rabbit | 2000 to 3024 mg/kg | [3] |

| n-Butyl alcohol | Oral (LD50) | Female Rat | 790 to 4360 mg/kg | [4] |

| Di-n-butyl phthalate | Oral (NOAEL) | Rat | 1200 mg/kg/day | [5] |

Experimental Protocols for Safe Handling

Given the potential for acute toxicity and skin sensitization, rigorous adherence to the following experimental workflow is mandatory when handling this compound.

References

N-Butyl-N'-decylthiourea synthesis from n-butylamine and decyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of N-Butyl-N'-decylthiourea, a disubstituted thiourea derivative with potential applications in medicinal chemistry and drug development. The synthesis involves the nucleophilic addition of n-butylamine to decyl isothiocyanate. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and comprehensive characterization data. Additionally, it includes a discussion on the potential biological activities of long-chain N,N'-disubstituted thioureas, providing context for further research and development.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties[1]. The presence of the thiocarbonyl group and the two nitrogen atoms allows for diverse structural modifications, leading to a broad spectrum of pharmacological effects. N,N'-disubstituted thioureas, in particular, have garnered significant interest in drug discovery. The lipophilicity and hydrogen bonding capabilities of these molecules can be fine-tuned by varying the alkyl or aryl substituents on the nitrogen atoms, influencing their interaction with biological targets.

This guide focuses on the synthesis of this compound, a molecule featuring both a short-chain (butyl) and a long-chain (decyl) alkyl substituent. The presence of the long alkyl chain can significantly impact the compound's lipophilicity, potentially enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Synthesis of this compound

The synthesis of this compound is achieved through the straightforward and efficient reaction between n-butylamine and decyl isothiocyanate.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbon atom of the isothiocyanate group in decyl isothiocyanate. This is followed by a proton transfer from the nitrogen to the sulfur atom, resulting in the formation of the stable N,N'-disubstituted thiourea product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of N,N'-disubstituted thioureas[2].

Materials:

-

n-Butylamine (Reagent Grade)

-

Decyl isothiocyanate (Reagent Grade)

-

Ethanol (Anhydrous)

-

Hexane (ACS Grade)

-

Ethyl acetate (ACS Grade)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Glass funnel for filtration

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column for chromatography (silica gel)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve decyl isothiocyanate (1.0 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of isothiocyanate).

-

To this stirring solution, add n-butylamine (1.05 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by either recrystallization or column chromatography.

Purification

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol, or a mixture of dichloromethane and pentane)[3].

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane)[4]. A typical starting gradient could be 5% ethyl acetate in hexane, gradually increasing to 20% ethyl acetate.

-

Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound based on typical values for N,N'-dialkylthioureas.

| Parameter | Expected Value/Characteristics |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 60-100 °C, dependent on purity. |

| 1H NMR | δ (ppm) in CDCl3: - ~0.9 (t, 6H, CH3 of butyl and decyl)- ~1.2-1.7 (m, 18H, CH2 of butyl and decyl)- ~3.3-3.5 (m, 4H, N-CH2)- ~5.5-6.5 (br s, 2H, NH) |

| 13C NMR | δ (ppm) in CDCl3: - ~181 (C=S)- ~45-50 (N-CH2)- ~13-40 (Alkyl chain carbons) |

| FTIR | ν (cm-1): - ~3200-3400 (N-H stretching)- ~2850-2960 (C-H stretching)- ~1500-1600 (N-C=S stretching and N-H bending)- ~1200-1300 (C=S stretching)[5] |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of C15H32N2S. |

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively available, the broader class of N,N'-disubstituted thioureas has demonstrated a wide array of biological activities.

Caption: Potential biological activities of N,N'-disubstituted thioureas.

Antimicrobial and Antifungal Activity

Many thiourea derivatives have been reported to possess significant antimicrobial and antifungal properties[1]. The presence of long alkyl chains can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Cytotoxic and Anticancer Activity

Several studies have highlighted the cytotoxic potential of N,N'-disubstituted thioureas against various cancer cell lines[6][7][8][9][10]. The mechanism of action is often attributed to the induction of apoptosis. The structural features of this compound make it an interesting candidate for screening in anticancer assays.

Conclusion

The synthesis of this compound from n-butylamine and decyl isothiocyanate is a robust and efficient process. This technical guide provides the necessary information for its preparation, purification, and characterization. The diverse biological activities associated with N,N'-disubstituted thioureas suggest that this compound is a promising compound for further investigation in the fields of medicinal chemistry and drug development. Researchers are encouraged to use this guide as a foundation for their studies into the therapeutic potential of this and related long-chain thiourea derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of ruthenium-N,N-disubstituted-N'-acylthioureas complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Crystal Structure Analysis of N,N'-Disubstituted Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-disubstituted thiourea derivatives are a versatile class of organic compounds characterized by a central thiocarbonyl group bonded to two nitrogen atoms, each bearing a substituent. These molecules have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting structural properties. Their ability to form stable complexes with metal ions and engage in various hydrogen bonding interactions makes them valuable scaffolds in drug design and crystal engineering. This guide provides an in-depth technical overview of the crystal structure analysis of N,N'-disubstituted thiourea derivatives, covering experimental protocols, quantitative structural data, and the visualization of key molecular interactions and biological pathways.

I. Experimental Protocols

A comprehensive understanding of the crystal structure of N,N'-disubstituted thiourea derivatives begins with their synthesis and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis of N,N'-Disubstituted Thiourea Derivatives

The most common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[1][2]

Materials:

-

Substituted isothiocyanate (e.g., phenyl isothiocyanate)

-

Substituted amine (e.g., aniline)

-

Solvent (e.g., ethanol, tetrahydrofuran (THF), dichloromethane)

-

Magnetic stirrer and heating mantle/stir plate

Procedure:

-

Dissolve the substituted amine (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add the substituted isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) to yield the pure N,N'-disubstituted thiourea derivative.

Single Crystal Growth

The growth of single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. The slow evaporation method is a widely used technique.

Procedure:

-

Dissolve the purified N,N'-disubstituted thiourea derivative in a suitable solvent (e.g., THF, acetone, ethanol) to prepare a saturated or near-saturated solution.[3]

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Leave the container undisturbed in a vibration-free environment at a constant temperature.

-

Colorless, needle-shaped, or block-like single crystals are typically obtained after several days.[3]

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.

1.3.1 Data Collection:

-

A selected single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect the diffraction data.[4][5]

-

The crystal is rotated through a series of angles, and at each orientation, a diffraction pattern is recorded.

1.3.2 Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares techniques on F² to minimize the difference between the observed and calculated structure factors.[6]

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

II. Quantitative Crystallographic Data

The following tables summarize key crystallographic data for a selection of N,N'-disubstituted thiourea derivatives, providing insights into their molecular geometry and packing.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| N,N′-bis(2-dimethylaminophenyl)thiourea | C₁₇H₂₂N₄S | Triclinic | P-1 | 7.6486(1) | 9.8423(2) | 13.4931(3) | 91.531(1) | 93.538(1) | 93.704(1) | 1008.33(3) | 2 | [7] |

| N,N′-bis(2-diethylaminophenyl)thiourea | C₂₁H₃₀N₄S | Monoclinic | P2₁/c | 11.2378(4) | 16.9205(6) | 11.4563(4) | 90 | 104.148(1) | 90 | 2112.1(1) | 4 | [7] |

| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | C₁₀H₁₀Cl₂N₂OS | Triclinic | P-1 | 5.5151(16) | 9.045(3) | 12.387(4) | 101.000(5) | 94.027(5) | 94.780(5) | 602.1(3) | 2 | [6] |

| N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea | C₁₃H₁₀ClN₃OS | Monoclinic | P2₁/c | 3.9443(4) | 14.9250(15) | 22.268(2) | 90 | 93.889(1) | 90 | 1307.9(2) | 4 | [8] |

| 1-(3-Chlorophenyl)thiourea | C₇H₇ClN₂S | Triclinic | P-1 | 5.4406(3) | 8.5715(4) | 9.2392(4) | 104.221(2) | 91.776(2) | 96.362(2) | 414.33(3) | 2 | [5] |

| 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea | C₁₄H₁₄ClN₃S | Orthorhombic | Pbca | 10.4000(2) | 11.5622(2) | 23.4776(4) | 90 | 90 | 90 | 2823.11(9) | 8 | [4] |

| N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea | C₁₃H₁₀N₄O₃S | Monoclinic | P2₁/c | 11.381(2) | 10.156(2) | 11.967(2) | 90 | 107.41(3) | 90 | 1318.5(5) | 4 | [3] |

Table 1: Selected Crystallographic Data for N,N'-Disubstituted Thiourea Derivatives.

| Compound Name | Bond | Length (Å) | Bond Angle | Angle (°) | Torsion Angle | Angle (°) | Ref. |

| N,N′-bis(2-dimethylaminophenyl)thiourea | C=S | 1.6879(11) | N-C-N | 116.59(9) | C-N-C-S (cis) | 178.9(1) | [7] |

| C-N(H) | 1.3621(15) | N-C=S | 121.70(8) | C-N-C-S (trans) | -2.0(2) | ||

| C-N(aryl) | 1.428(2) | C-N-C | 125.8(1) | ||||

| N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea | C=S | 1.674(3) | N-C-N | 116.9(2) | C(benzoyl)-N-C=S | 179.8(2) | [3] |

| C=O | 1.221(3) | N-C=S | 123.9(2) | C(pyridyl)-N-C=S | 179.6(2) | ||

| C-N(H) | 1.353(4) | C-N-C(benzoyl) | 126.9(2) | ||||

| 1-(3-Chlorophenyl)thiourea | C=S | 1.685(2) | N-C-N | 117.1(1) | C(aryl)-N-C=S | 178.9(1) | [5] |

| C-N(H) | 1.334(2) | N-C=S | 121.5(1) | ||||

| C-N(H₂) | 1.328(2) | C-N-C(aryl) | 127.1(1) |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for N,N'-Disubstituted Thiourea Derivatives.

III. Visualization of Structures and Interactions

Graphviz diagrams are used here to illustrate key experimental workflows, molecular interactions, and biological signaling pathways relevant to N,N'-disubstituted thiourea derivatives.

Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of N,N'-disubstituted thiourea derivatives.

Caption: Common intramolecular and intermolecular hydrogen bonding interactions observed in the crystal structures of N,N'-disubstituted thiourea derivatives.

Caption: A simplified schematic of the competitive inhibition of the urease enzyme by N,N'-disubstituted thiourea derivatives.

Caption: A diagram illustrating the competitive inhibition of nitric oxide synthase by N,N'-disubstituted thiourea derivatives.

IV. Discussion of Crystal Structures

The crystal structures of N,N'-disubstituted thiourea derivatives reveal several key features that influence their solid-state properties and biological activities.

Molecular Conformation: The thiourea backbone (N-C(=S)-N) is generally planar. The substituents on the nitrogen atoms can adopt either a syn or anti conformation with respect to the thiocarbonyl group. Intramolecular hydrogen bonding between a C=O group and an N-H proton in N-benzoyl-N'-substituted thioureas often stabilizes a cis conformation of the thioamide group.[3][8]

Bond Lengths and Angles: The C=S bond length is typically in the range of 1.67-1.69 Å, which is intermediate between a pure double and single bond, indicating some degree of delocalization of the π-electrons across the N-C-S system.[5][7] The C-N bond lengths within the thiourea core are also shorter than a typical C-N single bond, further supporting this delocalization. The bond angles around the central carbon atom are close to 120°, consistent with sp² hybridization.

Intermolecular Interactions: Hydrogen bonding plays a crucial role in the crystal packing of these derivatives. The most common hydrogen bonding motif is the formation of centrosymmetric dimers through N-H···S hydrogen bonds.[5][7] In cases where the substituents contain hydrogen bond acceptors, such as a pyridyl nitrogen or a carbonyl oxygen, extended one-dimensional chains or two-dimensional networks can be formed through N-H···N or C-H···O interactions.[3][6] These supramolecular assemblies significantly influence the physical properties of the compounds, such as their melting points and solubility.

V. Conclusion

The crystal structure analysis of N,N'-disubstituted thiourea derivatives provides invaluable insights into their molecular architecture, conformational preferences, and intermolecular interactions. This information is fundamental for understanding their structure-activity relationships and for the rational design of new derivatives with tailored biological activities and material properties. The combination of detailed experimental protocols, comprehensive quantitative data, and clear visualizations of molecular interactions and biological pathways, as presented in this guide, serves as a robust resource for researchers in the fields of medicinal chemistry, drug development, and materials science. The continued exploration of the rich structural chemistry of this class of compounds holds great promise for future scientific advancements.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, C14H14ClN3S | Publicación [silice.csic.es]

- 5. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Butyl-N'-decylthiourea as a Corrosion Inhibitor for Steel

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea and its derivatives are well-established as effective corrosion inhibitors for steel, particularly in acidic environments.[1][2][3] These organic compounds, containing nitrogen and sulfur heteroatoms, function by adsorbing onto the metal surface, thereby blocking the active sites for corrosion.[2][4] The efficiency of thiourea derivatives is influenced by their molecular structure, including the presence of alkyl or aryl groups, which can affect the electron density on the sulfur atom and the inhibitor's adsorption characteristics.[1][4] This document provides detailed application notes and experimental protocols for the evaluation of N-Butyl-N'-decylthiourea as a potential corrosion inhibitor for steel. The methodologies described are based on standard electrochemical and gravimetric techniques commonly employed in corrosion research.

Mechanism of Action

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the steel surface. This adsorption can be categorized as physisorption, chemisorption, or a combination of both. The sulfur atom in the thiourea molecule plays a crucial role, acting as a strong electron donor that facilitates bonding with the vacant d-orbitals of iron atoms on the steel surface.[2] This forms a protective layer that isolates the metal from the corrosive environment.

The adsorption process is influenced by several factors:

-

Electron Density: The presence of electron-donating groups (like alkyl chains in this compound) can increase the electron density on the sulfur atom, enhancing its ability to bond with the metal surface.[1]

-

Molecular Size: Larger molecules may offer greater surface coverage, leading to improved inhibition efficiency.

-

Corrosive Medium: The nature and concentration of the acid, as well as the temperature, can affect the adsorption-desorption equilibrium of the inhibitor.[4][5]

Thiourea derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2]

Data Presentation

The following tables present a template for summarizing the quantitative data obtained from the experimental evaluation of this compound. The values provided are illustrative and based on typical results for similar thiourea derivatives.

Table 1: Weight Loss Measurement Data

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| Blank | 15.2 | - | - |

| 0.1 | 5.8 | 61.8 | 0.618 |

| 0.5 | 2.9 | 80.9 | 0.809 |

| 1.0 | 1.5 | 90.1 | 0.901 |

| 5.0 | 0.8 | 94.7 | 0.947 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| Blank | -500 | 150 | 70 | 120 | - |

| 0.1 | -485 | 55 | 68 | 115 | 63.3 |

| 0.5 | -470 | 25 | 65 | 110 | 83.3 |

| 1.0 | -460 | 12 | 62 | 105 | 92.0 |

| 5.0 | -450 | 7 | 60 | 100 | 95.3 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 150 | 100 | - |

| 0.1 | 450 | 65 | 66.7 |

| 0.5 | 900 | 40 | 83.3 |

| 1.0 | 1800 | 25 | 91.7 |

| 5.0 | 3000 | 15 | 95.0 |

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Measurements

Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor and to calculate the inhibition efficiency.

Materials:

-

Steel coupons of known dimensions and composition

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Acetone, ethanol, and distilled water for cleaning

-

Analytical balance (±0.1 mg)

-

Water bath or thermostat

Procedure:

-

Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and distilled water, and finally dry them.

-

Accurately weigh each coupon using an analytical balance.

-

Prepare the corrosive solutions with and without various concentrations of this compound.

-

Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, retrieve the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.

-

Reweigh the coupons to determine the weight loss.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (CR) (mm/year) = (87.6 × W) / (D × A × T)

-

W = Weight loss in mg

-

D = Density of steel in g/cm³

-

A = Area of the coupon in cm²

-

T = Immersion time in hours

-

-

Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100

-

CR_blank = Corrosion rate in the absence of the inhibitor

-

CR_inh = Corrosion rate in the presence of the inhibitor

-

-

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine electrochemical parameters like corrosion potential (Ecorr) and corrosion current density (Icorr).

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: steel sample; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

-

Corrosive medium with and without inhibitor

Procedure:

-

Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.

-

Polish the exposed surface of the working electrode to a mirror finish, then clean and dry it as described in the weight loss protocol.

-

Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

-

Fill the cell with the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

-

Analyze the resulting polarization curve (Tafel plot) to determine Ecorr, Icorr, and the anodic (βa) and cathodic (βc) Tafel slopes.

-

Calculate the inhibition efficiency using the following equation:

-

Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

-

Icorr_blank = Corrosion current density in the absence of the inhibitor

-

Icorr_inh = Corrosion current density in the presence of the inhibitor

-

-

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film and to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Materials:

-

EIS-capable potentiostat/galvanostat

-

Three-electrode electrochemical cell (as in potentiodynamic polarization)

-

Corrosive medium with and without inhibitor

Procedure:

-

Prepare and set up the electrochemical cell as described for the potentiodynamic polarization experiment.

-

Allow the OCP to stabilize.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to obtain values for the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency using the following equation:

-

Inhibition Efficiency (IE%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100

-

Rct_blank = Charge transfer resistance in the absence of the inhibitor

-

Rct_inh = Charge transfer resistance in the presence of the inhibitor

-

-

Visualizations

Caption: Experimental workflow for evaluating corrosion inhibitors.

Caption: Proposed corrosion inhibition mechanism.

References

Application Notes and Protocols for N-Butyl-N'-decylthiourea in Solvent Extraction of Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Thiourea and its N,N'-disubstituted derivatives are effective chelating agents for a variety of metal ions. The presence of both nitrogen and sulfur donor atoms allows for the formation of stable complexes with heavy metals, making them suitable reagents for solvent extraction. N-Butyl-N'-decylthiourea, a lipophilic thiourea derivative, is anticipated to be an effective extractant for heavy metals from aqueous solutions into an organic phase. The butyl and decyl groups enhance its solubility in organic solvents and create a hydrophobic environment around the complexed metal ion, facilitating its transfer from the aqueous phase.

Synthesis of this compound

A plausible synthetic route for this compound is the reaction of butyl isothiocyanate with decylamine.

Materials:

-

Butyl isothiocyanate

-

Decylamine

-

Anhydrous solvent (e.g., acetone, dichloromethane, or diethyl ether)

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Rotary evaporator

Protocol:

-

In a round-bottom flask, dissolve butyl isothiocyanate (1 equivalent) in the chosen anhydrous solvent.

-

Slowly add decylamine (1 equivalent) to the solution while stirring at room temperature. The reaction is often exothermic.

-

After the addition is complete, continue stirring at room temperature for several hours or heat the mixture to reflux to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain a pure solid product.

-

Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Solvent Extraction of Heavy Metals: A Generalized Protocol

This protocol provides a general procedure for the liquid-liquid extraction of divalent heavy metal ions such as Cu(II), Pb(II), and Cd(II) from an aqueous solution using this compound.

Materials:

-

This compound solution in an appropriate organic solvent (e.g., chloroform, kerosene, toluene). A typical concentration is 0.01 M to 0.1 M.

-

Aqueous solution containing the heavy metal salt (e.g., nitrate or sulfate) at a known concentration.

-

pH buffer solutions to adjust the aqueous phase pH.

-

Separatory funnels.

-

Mechanical shaker.

-

pH meter.

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion concentration analysis.

-

Stripping agent: an acidic solution (e.g., 0.1 M to 1.0 M HNO₃ or H₂SO₄).

Experimental Procedure:

A. Extraction:

-

Prepare a standard aqueous solution of the heavy metal of interest.

-

In a separatory funnel, place equal volumes of the aqueous metal solution and the organic solution of this compound. A typical phase ratio (A:O) is 1:1.

-

Adjust the pH of the aqueous phase to the desired value using a suitable buffer or dilute acid/base. The optimal pH for extraction will vary depending on the metal ion.

-

Shake the separatory funnel vigorously for a predetermined amount of time (e.g., 30-60 minutes) using a mechanical shaker to ensure thorough mixing and allow the system to reach equilibrium.

-

Allow the two phases to separate completely.

-

Carefully separate the aqueous and organic phases.

-

Measure the final pH of the aqueous phase.

-

Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.

-

The concentration of the metal in the organic phase can be calculated by mass balance.

B. Stripping (Back-Extraction):

-

Take the metal-loaded organic phase from the extraction step and place it in a clean separatory funnel.

-

Add an equal volume of the acidic stripping solution.

-

Shake the funnel for a sufficient time (e.g., 30 minutes) to allow the metal ions to be transferred back into the aqueous phase.

-

Allow the phases to separate.

-

Separate the two phases and determine the metal ion concentration in the aqueous stripping solution.

Data Presentation

The following table summarizes typical extraction data for heavy metals using various N,N'-disubstituted thiourea derivatives. This data is provided as a proxy to indicate the potential performance of this compound.

| Metal Ion | Extractant | Organic Solvent | Aqueous Phase Conditions | % Extraction | Reference |

| Cu(II) | N-benzoyl-N',N'-diethylthiourea | Cumene | 1 M Cl⁻, pH ~2.5 | >90% | [1] |

| Cu(II) | o-methylphenyl thiourea | Chloroform | 0.075 M KIO₃ | High | [2][3] |

| Cd(II) | Alkyl thiourea functionalized silica | - | pH not specified | >81% | [4][5] |

| Pb(II) | N-acylthiourea functionalized cavitands | Dichloromethane | Picrate solution, pH not specified | High | [6] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for heavy metal solvent extraction.

Chelation Mechanism

Caption: Chelation of a divalent metal ion by N,N'-dialkylthiourea.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. echemcom.com [echemcom.com]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. Alkyl Thiourea Functionalised Silica for the Effective Removal of Heavy Metals from Acanthopanax senticosus Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]